2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol
Overview
Description
2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a pyrimidine derivative and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine derivative: This can be achieved by reacting 3-methylphenylamine with appropriate reagents to form the pyrimidine ring.
Substitution on the piperazine ring: The pyrimidine derivative is then reacted with 1-methylpiperazine under controlled conditions to introduce the pyrimidine moiety onto the piperazine ring.
Addition of the ethanol group: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, often using an alkylating agent like ethylene oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanol group, where halides or other nucleophiles can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, ethylene oxide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to downstream effects in cellular pathways. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Piritrexim: A synthetic antifolate with antitumor properties.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and antiparasitic activities.
Uniqueness
2-[1-Methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol is unique due to its specific combination of a piperazine ring, pyrimidine derivative, and ethanol group. This structure provides distinct chemical properties and biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[1-methyl-4-[[2-(3-methylphenyl)pyrimidin-5-yl]methyl]piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-15-4-3-5-17(10-15)19-20-11-16(12-21-19)13-23-8-7-22(2)18(14-23)6-9-24/h3-5,10-12,18,24H,6-9,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDSKWOVQZWTQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=N2)CN3CCN(C(C3)CCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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